Thiamine Benzoate Hydrochloride
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Overview
Description
Thiamine Benzoate Hydrochloride is a derivative of thiamine, also known as Vitamin B1. Thiamine is an essential nutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system. This compound is a water-soluble compound that is often used in various scientific and medical applications due to its enhanced stability and bioavailability compared to thiamine itself .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine Benzoate Hydrochloride can be synthesized through a multi-step process involving the reaction of thiamine with benzoic acid and hydrochloric acid. The process typically involves the following steps:
Thiamine Synthesis: Thiamine is synthesized from pyrimidine and thiazole derivatives.
Benzoate Formation: Thiamine is reacted with benzoic acid to form thiamine benzoate.
Hydrochloride Addition: The thiamine benzoate is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thiamine Benzoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine disulfide.
Reduction: It can be reduced to form thiamine.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions are commonly used.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Thiamine Benzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as the benzoin condensation.
Biology: It is studied for its role in cellular metabolism and enzyme function.
Industry: It is used in the formulation of dietary supplements and fortified foods.
Mechanism of Action
Thiamine Benzoate Hydrochloride exerts its effects by acting as a coenzyme in various biochemical pathways. It is converted into its active form, thiamine pyrophosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These reactions are crucial for energy production and the synthesis of nucleic acids and neurotransmitters .
Comparison with Similar Compounds
Thiamine Hydrochloride: Another derivative of thiamine with similar applications but lower stability.
Benfotiamine: A synthetic thiamine derivative with higher bioavailability and used in the treatment of diabetic neuropathy.
Thiamine Mononitrate: A stable form of thiamine used in food fortification.
Uniqueness: Thiamine Benzoate Hydrochloride is unique due to its enhanced stability and bioavailability compared to other thiamine derivatives. This makes it particularly useful in medical and industrial applications where stability and efficacy are critical .
Properties
Molecular Formula |
C19H22Cl2N4O2S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl benzoate;chloride;hydrochloride |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1 |
InChI Key |
VVIAAKNVDRRCLK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |
Origin of Product |
United States |
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